9-Chloro-6-methylacridine-4-carbonyl chloride
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Overview
Description
9-Chloro-6-methylacridine-4-carbonyl chloride is a heterocyclic compound belonging to the acridinium series. It is primarily used as a building block in organic synthesis and has a molecular formula of C₁₅H₉Cl₂NO . This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-6-methylacridine-4-carbonyl chloride typically involves the chlorination of 6-methylacridine-4-carboxylic acid. The reaction is carried out in the presence of thionyl chloride (SOCl₂) under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-6-methylacridine-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 9-chloro-6-methylacridine-4-carboxylic acid.
Oxidation Reactions: It can be oxidized to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed
Substitution: Various substituted acridine derivatives.
Reduction: 9-Chloro-6-methylacridine-4-carboxylic acid.
Oxidation: Oxidized acridine derivatives.
Scientific Research Applications
9-Chloro-6-methylacridine-4-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of fluorescent probes and dyes for biological imaging.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Chloro-6-methylacridine-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
- 9-Chloroacridine-4-carbonyl chloride
- 6-Methylacridine-4-carbonyl chloride
- 9-Bromo-6-methylacridine-4-carbonyl chloride
Uniqueness
9-Chloro-6-methylacridine-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties.
Properties
CAS No. |
86611-43-0 |
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Molecular Formula |
C15H9Cl2NO |
Molecular Weight |
290.1 g/mol |
IUPAC Name |
9-chloro-6-methylacridine-4-carbonyl chloride |
InChI |
InChI=1S/C15H9Cl2NO/c1-8-5-6-9-12(7-8)18-14-10(13(9)16)3-2-4-11(14)15(17)19/h2-7H,1H3 |
InChI Key |
CJSXUHLDQFDOHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(C=CC=C3C(=O)Cl)C(=C2C=C1)Cl |
Origin of Product |
United States |
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